N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c1-2-22-8-3-4-9(10(7-8)15(18)19)14-13(17)11-5-6-12(23-11)16(20)21/h3-7H,2H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIJSSTVZQVKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide serves as a building block for the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions due to its functional groups that can undergo oxidation, reduction, or substitution reactions.
Biology
This compound has garnered attention for its biological activity , particularly in antimicrobial and anticancer research. Studies have indicated that it exhibits significant antimicrobial properties against resistant bacterial strains and potential anticancer effects by inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Its ability to interact with specific biological targets makes it a candidate for designing molecules aimed at treating various diseases.
Industry
The compound also finds applications in the development of advanced materials , such as organic semiconductors and photovoltaic cells. Its unique properties contribute to enhancing the performance of these materials.
Antimicrobial Efficacy
A comparative study demonstrated that this compound exhibited promising antimicrobial activity against multi-drug resistant bacteria. The compound not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics.
Cancer Cell Line Studies
In vitro studies focusing on breast cancer cell lines revealed that this compound inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction via ROS generation, highlighting its potential as an anticancer agent.
Environmental Impact Studies
Research into the environmental degradation of nitro compounds indicates that this compound may undergo biotransformation by microbial communities, suggesting ecological implications worth further investigation.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks a thiazolyl or benzothiazolyl linker, instead featuring a direct phenyl attachment. This may reduce steric hindrance compared to thiazolyl-containing analogs .
- Nitro groups at both the thiophene (position 5) and phenyl (position 2) positions create strong electron-withdrawing effects, which could influence reactivity and binding interactions .
Purity Challenges :
- Purity varies significantly among analogs (42%–99.05%), influenced by substituent complexity. For instance, the trifluoromethyl group in C₁₆H₁₀F₃N₃O₄S₂ may hinder crystallization, leading to lower purity (42%) .
- The target’s ethoxy group could simplify purification compared to bulkier substituents.
Physicochemical Properties
- Stability : Nitro groups may confer photolytic sensitivity, a common trait in nitroaromatics. Thiazolyl-linked analogs () might exhibit greater stability due to aromatic conjugation .
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₁N₃O₆S
- Molecular Weight : 337.3079 g/mol
Synthesis Methods
The synthesis typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a common method for forming carbon-carbon bonds. This reaction utilizes a boronic acid and a halide in the presence of a palladium catalyst to yield the desired compound.
Antimicrobial Properties
Research has shown that nitrothiophenes exhibit varying degrees of antimicrobial activity. A study evaluating the minimum inhibitory concentrations (MICs) of various substituted thiophenes found that compounds with nitro groups, including derivatives similar to this compound, display potent activity against bacterial strains such as Escherichia coli and Micrococcus luteus . The mode of action is thought to involve nucleophilic attack by intracellular thiols, leading to disruption of essential cellular processes.
| Compound | MIC against E. coli (µg/mL) | MIC against M. luteus (µg/mL) |
|---|---|---|
| 2-chloro-3,5-dinitrothiophene | 0.5 | 1 |
| 2-bromo-3,5-dinitrothiophene | 0.8 | 1.5 |
| This compound | TBD | TBD |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The presence of nitro groups is believed to facilitate these effects through redox cycling, leading to increased oxidative stress within cancer cells .
The mechanism of action for this compound involves several biochemical pathways:
- Redox Reactions : The nitro groups can undergo reduction, generating reactive intermediates that can interact with cellular macromolecules.
- Protein Interactions : The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially altering their function.
- Formation of Meisenheimer Complexes : Similar compounds have been shown to form stable complexes with nucleophiles, leading to inhibition of key enzymatic pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study on various nitrothiophenes, this compound was found to exhibit promising antimicrobial activity, particularly against resistant strains of bacteria .
- Cancer Cell Line Studies : A recent investigation demonstrated that this compound inhibited the proliferation of breast cancer cell lines through apoptosis induction mechanisms involving ROS .
- Environmental Impact Studies : Research into the environmental degradation of nitro compounds indicates that this compound may undergo biotransformation by microbial communities, highlighting its potential ecological effects .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-ethoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the nitration of thiophene derivatives followed by coupling with substituted phenyl groups. Key steps include:
- Nitration : Introduce the nitro group to the thiophene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Amide Coupling : Use coupling agents like EDCl/HOBt or DCC to form the carboxamide bond between 5-nitrothiophene-2-carboxylic acid and 4-ethoxy-2-nitroaniline. Solvent choice (e.g., DMF or THF) and temperature (room temp to 60°C) significantly affect yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the pure product, with yields typically 40–60% .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), nitro groups (distinct aromatic splitting patterns), and thiophene backbone .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1520–1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching), and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 379.06 for C₁₄H₁₂N₃O₆S) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for nitro-thiophene derivatives?
Discrepancies in crystal structure refinement (e.g., disorder in nitro/ethoxy groups) can be addressed by:
- High-Resolution Data : Collect data at low temperature (100 K) to improve resolution (< 0.8 Å) and reduce thermal motion artifacts .
- SHELX Refinement : Use constraints (e.g., DFIX for bond lengths) and disorder modeling for flexible substituents. Validate with R-factors (R₁ < 5% for high-quality datasets) .
- Complementary Techniques : Pair X-ray diffraction with DFT-optimized molecular geometry to validate torsion angles and intermolecular interactions .
Q. How does the electronic configuration of the nitro and ethoxy groups influence biological activity?
Computational and experimental studies suggest:
- Nitro Group : Acts as a strong electron-withdrawing group, polarizing the thiophene ring and enhancing binding to targets like microbial enzymes (e.g., cytochrome P450 inhibition) .
- Ethoxy Group : Provides moderate hydrophobicity (logP ~2.5), improving membrane permeability. Substituent positioning (para vs. ortho) affects steric interactions in enzyme active sites .
- SAR Analysis : Derivatives with bulkier alkoxy groups show reduced activity, highlighting the balance between lipophilicity and steric hindrance .
Q. What methodologies are effective in analyzing degradation products under physiological conditions?
- HPLC-MS/MS : Monitor stability in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours. Major degradation pathways include nitro reduction (to amine) and ester hydrolysis (if applicable) .
- Isotope Labeling : Use ¹⁵N-labeled nitro groups to track metabolic transformation in in vitro assays (e.g., liver microsomes) .
- Kinetic Studies : Fit degradation data to first-order models to calculate half-life (t₁/₂) and activation energy (Eₐ) for thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
